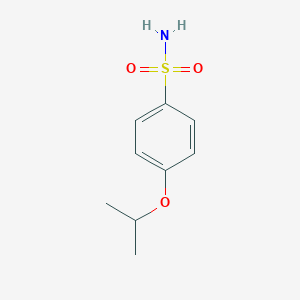

4-Isopropoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVEVBSFYRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropoxybenzenesulfonamide

This guide provides a comprehensive technical overview of the viable synthetic pathways for 4-isopropoxybenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and robust experimental design.

Introduction to 4-Isopropoxybenzenesulfonamide

4-Isopropoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The isopropoxy substituent modifies the lipophilicity and metabolic profile of the parent molecule, making it a valuable moiety for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis is therefore critical for the efficient development of novel chemical entities.

Core Synthetic Strategies

Two primary and logically sound synthetic routes to 4-isopropoxybenzenesulfonamide are presented. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity profile.

Pathway A: Convergent Synthesis via 4-Hydroxybenzenesulfonamide

This pathway is a convergent approach, building the molecule in a stepwise fashion, which allows for greater control and purification of intermediates. It commences with the readily available starting material, phenol.

Pathway B: Linear Synthesis from Isopropoxybenzene

This is a more linear approach that begins with the isopropoxy-substituted benzene ring and introduces the sulfonamide functionality in the final steps. This route can be more efficient if isopropoxybenzene is a readily accessible and cost-effective starting material.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two core synthetic routes to 4-isopropoxybenzenesulfonamide.

Caption: Pathway A: Convergent synthesis of 4-isopropoxybenzenesulfonamide starting from phenol.

Caption: Pathway B: Linear synthesis of 4-isopropoxybenzenesulfonamide starting from isopropoxybenzene.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each synthetic pathway. These protocols are designed to be self-validating, with in-process checks and purification steps to ensure the integrity of the final product.

Pathway A: Step-by-Step Synthesis from Phenol

This pathway leverages the commercially available starting material 4-hydroxybenzenesulfonamide, or it can be synthesized from phenol in two steps.

Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride

The electrophilic aromatic substitution of phenol with chlorosulfonic acid is a well-established method for the preparation of sulfonyl chlorides.[1]

-

Materials: Phenol, Chlorosulfonic Acid, Dichloromethane.

-

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.

-

Charge the flask with chlorosulfonic acid and cool it to 0-5 °C in an ice bath.

-

Slowly add phenol dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 4-Hydroxybenzenesulfonamide

The amination of the sulfonyl chloride is typically achieved by reaction with an excess of ammonia.[2][3][4]

-

Materials: 4-Hydroxybenzenesulfonyl Chloride, Concentrated Ammonium Hydroxide.

-

Procedure:

-

In a fume hood, add the crude 4-hydroxybenzenesulfonyl chloride portion-wise to an excess of ice-cold concentrated ammonium hydroxide with vigorous stirring.

-

A precipitate of 4-hydroxybenzenesulfonamide will form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to afford pure 4-hydroxybenzenesulfonamide.

-

Step 3: Isopropylation of 4-Hydroxybenzenesulfonamide

The final step involves the Williamson ether synthesis to introduce the isopropoxy group.

-

Materials: 4-Hydroxybenzenesulfonamide, 2-Bromopropane (or Isopropyl Iodide), Potassium Carbonate (or another suitable base), Acetone (or another polar aprotic solvent).

-

Procedure:

-

To a solution of 4-hydroxybenzenesulfonamide in acetone, add potassium carbonate.

-

Heat the mixture to reflux with stirring.

-

Slowly add 2-bromopropane to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-isopropoxybenzenesulfonamide.

-

Pathway B: Step-by-Step Synthesis from Isopropoxybenzene

This pathway is more direct if the starting material, isopropoxybenzene, is readily available.

Step 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

Similar to Pathway A, this step involves an electrophilic aromatic substitution with chlorosulfonic acid.

-

Materials: Isopropoxybenzene, Chlorosulfonic Acid.

-

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet.

-

Charge the flask with chlorosulfonic acid and cool it to 0-5 °C.

-

Slowly add isopropoxybenzene to the stirred chlorosulfonic acid, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The 4-isopropoxybenzenesulfonyl chloride will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude sulfonyl chloride.

-

Step 2: Synthesis of 4-Isopropoxybenzenesulfonamide

The final step is the amination of the sulfonyl chloride.

-

Materials: 4-Isopropoxybenzenesulfonyl Chloride, Concentrated Ammonium Hydroxide.

-

Procedure:

-

In a fume hood, add the crude 4-isopropoxybenzenesulfonyl chloride to an excess of ice-cold concentrated ammonium hydroxide with vigorous stirring.

-

A precipitate of 4-isopropoxybenzenesulfonamide will form.

-

Stir the mixture for 1-2 hours at room temperature.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the final product.

-

Data Presentation: Comparison of Synthetic Routes

| Parameter | Pathway A (from Phenol) | Pathway B (from Isopropoxybenzene) |

| Starting Material | Phenol | Isopropoxybenzene |

| Number of Steps | 3 | 2 |

| Key Intermediates | 4-Hydroxybenzenesulfonyl Chloride, 4-Hydroxybenzenesulfonamide | 4-Isopropoxybenzenesulfonyl Chloride |

| Potential Advantages | Readily available and inexpensive starting material; allows for isolation and purification of intermediates. | Fewer steps, potentially higher overall yield if starting material is available. |

| Potential Challenges | Longer overall synthesis time; potential for side reactions during isopropylation. | The sulfonation of isopropoxybenzene may yield isomeric byproducts that require careful purification. |

Conclusion

The synthesis of 4-isopropoxybenzenesulfonamide can be effectively achieved through two primary pathways. The choice between the convergent approach starting from phenol (Pathway A) and the linear approach from isopropoxybenzene (Pathway B) will depend on factors such as the cost and availability of starting materials, desired scale of production, and the purification capabilities at hand. Both routes employ well-understood and robust chemical transformations, providing a solid foundation for the production of this valuable chemical intermediate.

References

- Google Patents. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.

-

ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

-

PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-hydroxybenzenesulfonamide.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-Hydroxythiobenzamide.

-

EPO. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Phenol c-alkylation process.

-

PubChem. (n.d.). 4-Amino-N-hydroxybenzenesulfonamide. Retrieved from [Link]

Sources

- 1. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 4-Hydroxybenzenesulfonamide | 1576-43-8 [chemicalbook.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

4-(propan-2-yloxy)benzene-1-sulfonyl chloride, also widely known as 4-isopropoxybenzenesulfonyl chloride, is an organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] As a bifunctional molecule, its chemical behavior is dominated by the interplay between the electron-donating isopropoxy group and the highly electrophilic sulfonyl chloride moiety attached to a stable benzene ring. This unique electronic arrangement makes it a valuable intermediate for introducing the 4-isopropoxybenzenesulfonyl group into a wide array of molecular scaffolds.

The primary utility of this reagent lies in its ability to react readily with nucleophiles—most notably amines and alcohols—to form stable sulfonamides and sulfonate esters, respectively.[2] These functional groups are prevalent in a vast range of biologically active compounds, agrochemicals, and dyes, underscoring the importance of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride as a key synthetic intermediate.[3][4] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and practical applications, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a research setting.

Physicochemical Properties

The key properties of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride are summarized below. The compound typically appears as a colorless to pale yellow liquid or solid, a variance often dependent on its purity.[1] It is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid, and is thus typically handled with care to prevent degradation and the release of corrosive hydrochloric acid.[1][5]

| Property | Value | Source |

| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | Internal |

| Synonyms | 4-Isopropoxybenzenesulfonyl chloride | [1] |

| CAS Number | 98995-40-5 | [1] |

| Molecular Formula | C₉H₁₁ClO₂S | Internal |

| Molecular Weight | 218.70 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); insoluble in water | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis or before use. The following data represents typical findings.

| Technique | Key Signals and Interpretation | Source |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. | [7] |

| ¹³C NMR | Spectral data available from sources like PubChem can be used for structural confirmation. | [6] |

| Mass Spectrometry (GC-MS) | Key fragment ions include m/z values of 183 (M-Cl) and 203. | [6] |

Synthesis: The Chlorosulfonation of Isopropoxybenzene

The most direct and industrially favored method for preparing 4-(propan-2-yloxy)benzene-1-sulfonyl chloride is through the electrophilic chlorosulfonation of isopropoxybenzene (phenyl isopropyl ether).[8] This reaction leverages the robust and well-understood mechanism of electrophilic aromatic substitution.

Mechanistic Rationale and Experimental Causality

The synthesis involves treating isopropoxybenzene with a potent chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), which often serves as both the reagent and the solvent.[8]

-

Regioselectivity: The isopropoxy group is an activating, ortho, para-directing group. The bulky nature of the isopropyl substituent provides significant steric hindrance at the ortho positions, thereby favoring the substitution of the chlorosulfonyl group (-SO₂Cl) at the para position. This steric control is a key factor in achieving high yields of the desired 4-substituted isomer.

-

Reaction Control: The chlorosulfonation reaction is highly exothermic. From an experimental standpoint, maintaining a low temperature (typically 0-5 °C) during the addition of the substrate to the chlorosulfonic acid is critical.[8] This prevents thermal runaway and minimizes the formation of undesired byproducts, such as diphenyl sulfones, which can arise from further reaction of the product with the starting material.[9]

-

Work-up Procedure: Upon completion, the reaction mixture is cautiously quenched by pouring it onto crushed ice. This serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product, allowing for its separation from the aqueous acidic phase. The crude product is then typically extracted with an organic solvent, washed, and purified.

Synthesis Pathway Diagram

Caption: Synthesis via electrophilic chlorosulfonation of isopropoxybenzene.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.) and cool the flask to 0 °C in an ice-water bath.

-

Rationale: Using an excess of chlorosulfonic acid ensures the reaction goes to completion and serves as the solvent. The inert atmosphere prevents the ingress of atmospheric moisture, which would hydrolyze both the reagent and the product.

-

-

Substrate Addition: Slowly add isopropoxybenzene (1.0 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.

-

Rationale: The slow, controlled addition is crucial for managing the exothermic nature of the reaction and ensuring high regioselectivity for the para-isomer.[8]

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction is complete.

-

Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A solid precipitate or an oily layer should form.

-

Scientist's Note: This step must be performed in a well-ventilated fume hood, as large volumes of HCl gas are evolved. The quenching is highly exothermic.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Rationale: The bicarbonate wash is essential to remove acidic impurities. The final brine wash helps to remove bulk water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization if it is a solid.

Core Reactivity and Key Applications

The synthetic utility of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group toward a broad range of nucleophiles.

Synthesis of Sulfonamides

The reaction with primary or secondary amines is one of the most important applications, yielding sulfonamides. This reaction is fundamental in medicinal chemistry.[10] The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of HCl, which is typically scavenged by a base (e.g., pyridine, triethylamine) added to the reaction mixture.

Representative Workflow: Sulfonamide Synthesis

Caption: A typical experimental workflow for synthesizing N-substituted sulfonamides.

Detailed Experimental Protocol: Sulfonamide Synthesis

-

Setup: To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride (1.1 eq.) in the same solvent dropwise.

-

Rationale: The reaction is run at 0 °C initially to control any exotherm. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are necessary to prevent hydrolysis of the sulfonyl chloride.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl to remove the excess base. Follow with washes of water and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is a lachrymator and is harmful if inhaled. Contact with water or moisture leads to the liberation of corrosive hydrogen chloride gas.[1]

-

Handling: Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and alcohols. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused or quenched material should be treated as hazardous waste.

Conclusion

4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a highly valuable and versatile reagent in synthetic chemistry. Its straightforward, high-yield synthesis and the predictable reactivity of its sulfonyl chloride group make it an indispensable tool for researchers. The ability to readily form sulfonamide and sulfonate ester linkages provides a reliable pathway to complex molecules with potential applications in pharmacology, agriculture, and materials science. Adherence to rigorous experimental and safety protocols, as outlined in this guide, is paramount to leveraging the full synthetic potential of this important chemical intermediate.

References

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.

-

PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

PubChem. 4-(Propan-2-yl)benzene-1-sulfonyl chloride. [Link]

- Google Patents. CN105753751A - High-purity benzene sulfonyl chloride synthetic method.

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. [Link]

-

University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChem. 4-Acetylbenzenesulfonyl chloride. [Link]

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

-

Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- Google Patents.

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

-

ResearchGate. Unusual directions in the reactions of [1.1.1]propellane with sulfonyl chlorides and sulfuryl chloride. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

- 1. CAS 98995-40-5: 4-Isopropoxybenzenesulphonyl chloride [cymitquimica.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. 4-(Propan-2-yl)benzene-1-sulfonyl chloride | C9H11ClO2S | CID 2734882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. 4-Isopropoxybenzenesulfonyl chloride | 98995-40-5 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cbijournal.com [cbijournal.com]

4-Isopropoxybenzenesulfonamide molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Isopropoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 4-isopropoxybenzenesulfonamide, focusing on its molecular structure, physicochemical properties, and the analytical methodologies essential for its characterization. As a member of the sulfonamide class of compounds, understanding its precise molecular architecture is fundamental for applications in medicinal chemistry and materials science.

Core Molecular Identity and Isomerism

4-Isopropoxybenzenesulfonamide is an organic compound featuring a benzene ring substituted with a sulfonamide group and an isopropoxy group at the para (1,4) positions.

It is crucial to distinguish this molecule from its structural isomer, 4-propoxybenzenesulfonamide. While both share the same molecular formula and weight, the connectivity of the alkoxy group differs:

-

4-Isopropoxybenzenesulfonamide: The ether linkage is via the secondary carbon of the propyl group, resulting in a branched –O-CH(CH₃)₂ moiety. Its systematic IUPAC name is 4-(propan-2-yloxy)benzenesulfonamide .

-

4-Propoxybenzenesulfonamide: The ether linkage is via the primary carbon of the propyl group, forming a straight chain –O-CH₂CH₂CH₃ moiety.

This seemingly minor difference in branching can significantly influence the compound's three-dimensional shape, crystal packing, and ultimately, its biological activity and physical properties.

Molecular Structure and Weight

The foundational attributes of 4-isopropoxybenzenesulfonamide are its elemental composition and resultant molecular weight.

Chemical Formula and Molecular Weight

The chemical formula for 4-isopropoxybenzenesulfonamide is C₉H₁₃NO₃S .

Based on this formula, the molecular weight is calculated as follows:

-

Carbon (C): 9 × 12.011 u = 108.099 u

-

Hydrogen (H): 13 × 1.008 u = 13.104 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

-

Sulfur (S): 1 × 32.06 u = 32.06 u

-

Total Molecular Weight: 215.27 g/mol [1]

The monoisotopic mass, which is critical for high-resolution mass spectrometry, is 215.06161445 Da [1].

Key Structural Features

The molecule's structure is an assembly of three key functional groups which dictate its chemical behavior:

-

Aromatic Core: A para-substituted benzene ring provides a rigid, planar scaffold. The electron-donating nature of the isopropoxy group (via resonance) and the strong electron-withdrawing nature of the sulfonamide group influence the ring's reactivity.

-

Sulfonamide Moiety (-SO₂NH₂): This group is a cornerstone of many pharmaceutical compounds. It is a weak acid and a potent hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). This dual capability is pivotal for molecular recognition and binding to biological targets.

-

Isopropoxy Group (-O-CH(CH₃)₂): This branched ether group imparts lipophilicity to the molecule, affecting its solubility and ability to cross biological membranes. The steric bulk of the isopropyl unit, compared to a linear propyl chain, can influence receptor fit and may offer protection against metabolic degradation at that site.

Caption: 2D chemical structure of 4-Isopropoxybenzenesulfonamide.

Physicochemical Properties and Data

While detailed experimental data for 4-isopropoxybenzenesulfonamide is not widely published, the properties of its close isomer, 4-propoxybenzenesulfonamide, serve as a reliable proxy for computational and many physical parameters. These properties are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value (for 4-propoxybenzenesulfonamide) | Significance in Drug Development |

| Molecular Formula | C₉H₁₃NO₃S | Defines the elemental makeup and molecular weight.[1] |

| Molecular Weight | 215.27 g/mol | Impacts diffusion rates, molar concentration calculations, and formulation.[1] |

| XLogP3 | 1.7 | A measure of lipophilicity; influences solubility, membrane permeability, and metabolism.[1] |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds, crucial for target binding.[1] |

| Hydrogen Bond Acceptors | 4 | The three oxygen atoms and the nitrogen atom can accept hydrogen bonds.[1] |

| Rotatable Bond Count | 4 | Indicates molecular flexibility, which affects conformational freedom and binding affinity.[1] |

A Practical Workflow for Structural Elucidation and Validation

For any newly synthesized or isolated batch of 4-isopropoxybenzenesulfonamide, a rigorous, multi-technique approach is required to confirm its identity and purity. This self-validating workflow ensures the integrity of subsequent research.

Experimental Characterization Protocol

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI).

-

Expected Result: The primary goal is to detect the protonated molecule [M+H]⁺ at m/z 216.0694 or the sodiated adduct [M+Na]⁺ at m/z 238.0514. The high resolution allows for the confirmation of the molecular formula C₉H₁₃NO₃S. Fragmentation patterns can further validate the structure, with expected losses of the isopropoxy group or parts of the sulfonamide moiety.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise atomic connectivity and confirm the isomeric identity.

-

¹H NMR Spectroscopy: This technique will provide definitive proof of the isopropoxy group. Key expected signals include:

-

A doublet for the six equivalent methyl protons (-CH(CH₃ )₂).

-

A septet for the single methine proton (-O-CH (CH₃)₂).

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the two -NH₂ protons.

-

-

¹³C NMR Spectroscopy: This confirms the carbon skeleton. Distinct signals for the two methyl carbons and the single methine carbon of the isopropoxy group will differentiate it from the three unique signals of an n-propoxy group.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present.

-

Methodology: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Expected Result: Characteristic absorption bands will confirm the presence of:

-

N-H stretching (for the -NH₂ group) around 3300-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

Asymmetric and symmetric S=O stretching (for the sulfonyl group) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

C-O stretching (for the ether linkage) around 1250 cm⁻¹.

-

-

Logical Workflow for Characterization

The following diagram illustrates the logical flow for validating the structure of 4-isopropoxybenzenesulfonamide.

Caption: A self-validating workflow for the structural elucidation of a target molecule.

Conclusion

4-Isopropoxybenzenesulfonamide is a distinct chemical entity defined by its C₉H₁₃NO₃S formula and a molecular weight of 215.27 g/mol . Its structure, characterized by a para-substituted benzene ring bearing a sulfonamide and a branched isopropoxy group, provides a foundation for its potential applications. The specific arrangement of the isopropoxy moiety is a critical structural detail that differentiates it from its n-propoxy isomer, influencing its physicochemical properties. Rigorous analytical validation through mass spectrometry, NMR, and IR spectroscopy is essential to confirm its identity and purity, ensuring the reliability of any subsequent scientific investigation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21978067, 4-Propoxybenzenesulfonamide. Available: [Link]

Sources

solubility of 4-Isopropoxybenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Isopropoxybenzenesulfonamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of active pharmaceutical ingredients (APIs) and chemical intermediates. This technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of 4-isopropoxybenzenesulfonamide in organic solvents. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as a foundational resource for researchers. It details the gold-standard experimental methodologies for solubility determination, explores powerful thermodynamic models for data correlation, and provides field-proven insights into the underlying principles governing the dissolution process. The protocols and theoretical discussions are designed to be self-validating, empowering scientists in drug development and process chemistry to generate and interpret high-quality solubility data.

Introduction: The Critical Role of Solubility

4-Isopropoxybenzenesulfonamide is an aromatic sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules.[1][2] The physical properties of such intermediates have a profound impact on their practical application, influencing reaction kinetics, purification strategies (such as crystallization), and formulation of final products.[3]

Among these properties, solubility is paramount. In the context of drug development, the solubility of an API directly influences its bioavailability and therapeutic efficacy. For a chemical intermediate, solubility in various organic solvents is the cornerstone of process design, dictating solvent selection for synthesis, extraction, and purification. An incomplete understanding of solubility can lead to suboptimal process conditions, reduced yields, and challenges in achieving desired purity.

This guide provides the necessary theoretical and practical foundation for a comprehensive characterization of the solubility of 4-isopropoxybenzenesulfonamide.

Physicochemical Profile: 4-Isopropoxybenzenesulfonamide

A foundational understanding of the molecule is essential before delving into its solubility characteristics.

-

Chemical Name: 4-Isopropoxybenzenesulfonamide

-

Molecular Formula: C₉H₁₃NO₃S

-

Molecular Weight: 215.27 g/mol

-

Chemical Structure:

The structure features a benzene ring, a sulfonamide group (-SO₂NH₂), and an isopropoxy group (-OCH(CH₃)₂). The sulfonamide group can act as a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These features suggest that solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and its overall polarity.

Experimental Solubility Determination: The Shake-Flask Method

The isothermal equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound's saturation point at equilibrium.[4]

Rationale and Causality of the Shake-Flask Protocol

The core principle is to create a saturated solution, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature and pressure. Using an excess of the solid compound is critical as it ensures that this saturation point is reached and maintained.[5] Monitoring the concentration over time provides a self-validating system, confirming that true equilibrium, not a supersaturated or unsaturated state, has been achieved.[4]

Detailed Experimental Protocol

-

Preparation: Add an excess amount of solid 4-isopropoxybenzenesulfonamide to a series of sealed, glass vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, 1-octanol).

-

Expert Insight: The "excess" should be visually apparent throughout the experiment to guarantee saturation. A starting point is to add enough solid so that its volume is roughly 5-10% of the solvent volume.

-

-

Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials at a constant, moderate speed.[6]

-

Equilibrium Verification (Self-Validation): At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to rest in the thermal bath for at least 2 hours for the undissolved solid to sediment.[9]

-

Sample Collection and Phase Separation: Carefully withdraw a small aliquot from the clear supernatant of each vial. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[5]

-

Expert Insight: This step is critical. Filtration removes all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filtration should be done quickly and preferably at the experimental temperature to prevent precipitation due to temperature changes.

-

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase and determine the concentration of 4-isopropoxybenzenesulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is considered to be at equilibrium when the concentration values from consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).[4]

Experimental Workflow Diagram

Conclusion

This technical guide establishes a robust framework for the systematic study of the solubility of 4-isopropoxybenzenesulfonamide in organic solvents. While specific experimental data for this compound remains to be published, the detailed protocol for the isothermal shake-flask method provides a clear and reliable path for its determination. Furthermore, the application of thermodynamic models such as the modified Apelblat and van't Hoff equations allows for a deeper understanding of the dissolution process, transforming raw data into actionable thermodynamic parameters. This combined experimental and modeling approach is indispensable for researchers in drug development and chemical process design, enabling informed solvent selection, effective purification strategies, and successful formulation development.

References

- Google Patents. (2023). EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same.

- Google Patents. (n.d.). US7622583B2 - Heteroaryl sulfonamides and CCR2.

- Ansari, M. J., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers, 13(16), 2748.

- Google Patents. (n.d.). TW200922568A - N-(2(hetaryl)aryl)arylsulfonamides and N-(2(hetaryl)hetaryl)arylsulfonamides.

-

Google Patents. (n.d.). US 7,622,583 B2 - Heteroaryl sulfonamides and CCR2. Retrieved from [Link]

- The British Medical Journal. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 55.

-

Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

- Journal of Chemical & Engineering Data. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Journal of Chemical & Engineering Data. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

Chemistry LibreTexts. (2021). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. Retrieved from [Link]

- National Center for Biotechnology Information. (2023).

-

Chulalongkorn University. (n.d.). Structural modification of 4'-aminochalcones as α-glucosidase inhibitors. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. Retrieved from [Link]

- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 47-55.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 36-40.

-

Taylor & Francis Online. (n.d.). van 't Hoff equation – Knowledge and References. Retrieved from [Link]

- PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(8), 849-54.

- Royal Society of Chemistry. (n.d.).

-

Allen Overseas. (n.d.). Van't Hoff Factor| Definition, Formula & Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

- Google Patents. (2023). EP4288414A1 - Substituted cyclic modulators of protein phosphatase 2a (pp2a) and methods using same.

Sources

- 1. EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same - Google Patents [patents.google.com]

- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 3. bmj.com [bmj.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. scielo.br [scielo.br]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-Substituted 4-Isopropoxybenzenesulfonamide Derivatives: An In-Depth Technical Guide

Introduction: The Versatile Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to be a privileged scaffold in the design of therapeutic agents. Its unique electronic and steric properties allow for a wide range of biological activities, from antibacterial and antiviral to anticancer and anti-inflammatory applications. The N-substituted benzenesulfonamide motif, in particular, offers a synthetically accessible framework for generating diverse chemical libraries with finely tuned pharmacological profiles. This guide provides a detailed exploration of the synthesis of N-substituted 4-isopropoxybenzenesulfonamide derivatives, a class of compounds with significant potential in drug development. The 4-isopropoxy substituent provides a valuable lipophilic handle that can enhance membrane permeability and modulate protein-ligand interactions.

This document will detail the key synthetic transformations, provide step-by-step experimental protocols, and discuss critical aspects of characterization and troubleshooting, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Pathway

The synthesis of N-substituted 4-isopropoxybenzenesulfonamide derivatives is typically approached through a two-stage process. The first stage involves the preparation of the key intermediate, 4-isopropoxybenzenesulfonyl chloride, from commercially available isopropoxybenzene. The second stage encompasses the diversification of this intermediate through its reaction with a variety of primary or secondary amines to yield the target N-substituted sulfonamides. An alternative approach involves the initial synthesis of the parent 4-isopropoxybenzenesulfonamide, followed by N-alkylation.

Figure 1: General synthetic workflows for N-substituted 4-isopropoxybenzenesulfonamide derivatives.

Part 1: Synthesis of the Key Intermediate: 4-Isopropoxybenzenesulfonyl Chloride

The preparation of 4-isopropoxybenzenesulfonyl chloride is a critical first step. The most direct method is the electrophilic aromatic substitution of isopropoxybenzene with chlorosulfonic acid. This reaction must be carefully controlled to prevent side reactions and ensure a high yield of the desired product. The following protocol is adapted from a similar synthesis of 4-isopropylbenzenesulfonyl chloride[1].

Experimental Protocol 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

Materials:

-

Isopropoxybenzene

-

Chlorosulfonic acid

-

Anhydrous sodium sulfate (optional, as a catalyst to suppress side reactions)[1]

-

Ice

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropoxybenzene (1.0 eq). If desired, add a catalytic amount of anhydrous sodium sulfate (e.g., 0.1 eq)[1].

-

Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-isopropoxybenzenesulfonyl chloride. The product can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization if necessary.

Part 2: Synthesis of N-Substituted 4-Isopropoxybenzenesulfonamides

With the sulfonyl chloride in hand, the synthesis of the target sulfonamides can be achieved through two primary routes: direct reaction with an amine or a two-step sequence involving the formation of the primary sulfonamide followed by N-alkylation.

Route A: Direct Sulfonamidation with Amines

This is the most common and straightforward method, involving the reaction of 4-isopropoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol 2: General Procedure for the Synthesis of N-Aryl-4-isopropoxybenzenesulfonamide

Materials:

-

4-Isopropoxybenzenesulfonyl chloride

-

Substituted aniline or other primary/secondary amine (1.0-1.2 eq)

-

Pyridine or triethylamine (as base and/or solvent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the amine (1.0 eq) in DCM or THF in a round-bottom flask, add pyridine or triethylamine (1.5-2.0 eq).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of 4-isopropoxybenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Route B: N-Alkylation of 4-Isopropoxybenzenesulfonamide

Experimental Protocol 3: N-Alkylation of 4-Isopropoxybenzenesulfonamide

Materials:

-

4-Isopropoxybenzenesulfonamide (synthesized by reacting the sulfonyl chloride with ammonia)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.5-2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (as solvent)

-

Water

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Reaction Setup: To a solution of 4-isopropoxybenzenesulfonamide (1.0 eq) in DMF or ACN, add powdered potassium carbonate or potassium hydroxide (1.5-2.0 eq).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the suspension and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Key Reaction Parameters

| Entry | Amine/Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | RT | 6 | 85-95 |

| 2 | 4-Chloroaniline | Triethylamine | THF | RT | 8 | 80-90 |

| 3 | Benzylamine | Pyridine | DCM | RT | 5 | 90-98 |

| 4 | Benzyl Bromide (from primary sulfonamide) | K₂CO₃ | DMF | 50 | 4 | 75-85 |

| 5 | Ethyl Iodide (from primary sulfonamide) | KOH | ACN | RT | 6 | 70-80 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Characterization of N-Substituted 4-Isopropoxybenzenesulfonamides

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic data for a representative compound, N-phenyl-4-isopropoxybenzenesulfonamide.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.7-7.8 (d, 2H, Ar-H ortho to SO₂), ~7.2-7.4 (m, 5H, N-phenyl-H), ~6.8-6.9 (d, 2H, Ar-H ortho to O-iPr), ~4.5-4.7 (septet, 1H, CH of iPr), ~1.3-1.4 (d, 6H, CH₃ of iPr). The N-H proton signal may be broad and its chemical shift can vary.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~162 (C-O), ~130-140 (quaternary Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~71 (CH of iPr), ~22 (CH₃ of iPr).

-

IR (KBr, cm⁻¹): ~3250-3300 (N-H stretch), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch), ~1250 (C-O stretch).

-

Mass Spectrometry (ESI-MS): Calculated m/z for C₁₅H₁₇NO₃S, found [M+H]⁺.

Troubleshooting and Mechanistic Insights

Figure 2: Troubleshooting common issues in sulfonamide synthesis.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines. Therefore, the use of dry glassware, anhydrous solvents, and an inert atmosphere is crucial for high yields.

-

Choice of Base: A non-nucleophilic base such as pyridine or triethylamine is used to scavenge the HCl produced during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Using the amine itself as the base is possible but requires at least two equivalents of the amine.

-

Slow Addition: The slow addition of the sulfonyl chloride to the amine solution helps to control the reaction exotherm and can minimize the formation of undesired side products, such as the bis-sulfonated product when using primary amines.

Conclusion

The synthesis of N-substituted 4-isopropoxybenzenesulfonamide derivatives is a robust and versatile process that allows for the creation of diverse molecular libraries for drug discovery and development. By carefully controlling the reaction conditions for the synthesis of the key 4-isopropoxybenzenesulfonyl chloride intermediate and its subsequent reaction with various amines, researchers can efficiently generate a wide array of compounds for biological screening. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and exploration of this important class of molecules.

References

-

Synthesis of N-Phenyl-p-toluenesulfonamide under Solvent-Free Conditions. Journal of Chemical Education, 2008, 85 (11), 1557. [Link]

-

N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications, 2004, 34 (2), 347-353. [Link]

- Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Chinese Patent CN102633695A, published August 15, 2012.

-

Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 2006, 61(11), 587-594. [Link]

-

Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 2019, 84(6), 3715-3724. [Link]

-

Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 2023, 88(12), 7607-7614. [Link]

Sources

Application Notes and Protocols for 4-Isopropoxybenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Sulfonamide Scaffold and the Potential of 4-Isopropoxybenzenesulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been a privileged structure in drug discovery, leading to the development of diuretics, antidiabetics, anticonvulsants, and anti-inflammatory agents. The enduring success of sulfonamides lies in their synthetic tractability and their ability to act as effective bioisosteres and pharmacophores that can engage in key interactions with biological targets.

This document provides a detailed guide to the medicinal chemistry applications of a specific, yet underexplored, member of this family: 4-Isopropoxybenzenesulfonamide . While extensive research has been conducted on the broader class of benzenesulfonamides, this guide will focus on the unique potential of the 4-isopropoxy substitution. The isopropoxy group, a moderately lipophilic and sterically bulky moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent sulfonamide. It can enhance membrane permeability, modulate metabolic stability, and provide specific steric interactions within a target's binding site, potentially leading to improved potency and selectivity.

These application notes will provide a comprehensive overview of the synthesis, potential biological applications, and detailed protocols for utilizing 4-isopropoxybenzenesulfonamide as a versatile building block in drug discovery campaigns.

Chemical Properties and Synthesis

Chemical Structure and Properties

-

IUPAC Name: 4-(propan-2-yloxy)benzenesulfonamide

-

Molecular Formula: C9H13NO3S

-

Molecular Weight: 215.27 g/mol

-

Appearance: Expected to be a white to off-white crystalline solid.

The 4-isopropoxybenzenesulfonamide structure combines a primary sulfonamide group, crucial for its potential interactions with various enzymes, and a para-substituted isopropoxy group on the benzene ring. This substitution pattern is key to its potential utility in medicinal chemistry.

Synthetic Protocol: A Two-Step Approach from 4-Isopropoxyphenol

The synthesis of 4-isopropoxybenzenesulfonamide can be reliably achieved through a two-step process starting from the commercially available 4-isopropoxyphenol. This protocol is designed to be robust and scalable for laboratory use.

Step 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

This step involves the chlorosulfonation of 4-isopropoxyphenol.

Materials:

-

4-Isopropoxyphenol

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-isopropoxyphenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-isopropoxybenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Amination of 4-Isopropoxybenzenesulfonyl Chloride

This step converts the sulfonyl chloride to the desired sulfonamide.

Materials:

-

4-Isopropoxybenzenesulfonyl chloride (from Step 1)

-

Ammonium hydroxide (concentrated solution)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Protocol:

-

Dissolve the crude 4-isopropoxybenzenesulfonyl chloride in DCM or THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-isopropoxybenzenesulfonamide.

Diagram of Synthetic Workflow

Caption: A two-step synthesis of 4-isopropoxybenzenesulfonamide.

Potential Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-isopropoxybenzenesulfonamide is not yet widely published, its structural features suggest several promising avenues for investigation in medicinal chemistry, based on the known activities of related benzenesulfonamide derivatives.

1. Carbonic Anhydrase Inhibition

The primary sulfonamide group is a classic zinc-binding pharmacophore, making 4-isopropoxybenzenesulfonamide a prime candidate for inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

SAR Insights:

-

The unsubstituted sulfonamide moiety is critical for coordinating with the zinc ion in the active site of CAs.

-

The 4-isopropoxy group can be explored for its ability to interact with hydrophobic pockets within the enzyme's active site, potentially leading to isoform-selective inhibition. The size and shape of the isopropoxy group, compared to smaller alkoxy groups like methoxy or ethoxy, could provide a basis for enhanced selectivity.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Compound Preparation: Prepare a stock solution of 4-isopropoxybenzenesulfonamide in DMSO and create a dilution series.

-

Assay: In a 96-well plate, add the CA enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

-

Data Acquisition: Measure the rate of hydrolysis of the substrate by monitoring the increase in absorbance of the product (4-nitrophenolate) at 400 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2. As a Scaffold for Kinase Inhibitors

The benzenesulfonamide scaffold is present in several approved kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-stacking interactions within the ATP-binding pocket of kinases.

SAR Insights:

-

The 4-isopropoxy group can be oriented towards hydrophobic regions of the kinase active site.

-

The primary sulfonamide can be further derivatized to introduce additional functionalities that can form specific interactions with the target kinase, enhancing potency and selectivity.

Diagram of a General Kinase Inhibitor Discovery Workflow

Caption: Workflow for kinase inhibitor discovery.

3. Antibacterial Agents

The foundational discovery of sulfonamides was as antibacterial agents that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

SAR Insights:

-

The p-amino group is typically crucial for antibacterial activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). 4-Isopropoxybenzenesulfonamide lacks this amino group, suggesting it may not be a potent direct antibacterial agent in this class.

-

However, the scaffold can be modified. For instance, the isopropoxy group could be replaced with or accompanied by other functional groups to explore novel interactions with bacterial targets.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of 4-isopropoxybenzenesulfonamide, the following table presents hypothetical IC50 data against two human carbonic anhydrase isoforms, comparing it to a standard inhibitor, acetazolamide. This data is for illustrative purposes to guide experimental design.

| Compound | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Index (hCA II / hCA IX) |

| Acetazolamide | 12 | 25 | 0.48 |

| 4-Isopropoxybenzenesulfonamide | 50 | 15 | 3.33 |

In this hypothetical scenario, 4-isopropoxybenzenesulfonamide demonstrates a moderate potency but a favorable selectivity towards hCA IX, a tumor-associated isoform, highlighting the potential for the isopropoxy group to confer isoform selectivity.

Conclusion and Future Directions

4-Isopropoxybenzenesulfonamide represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its straightforward synthesis and the unique properties of the isopropoxy group make it an attractive starting point for the design of novel inhibitors for a range of biological targets, particularly metalloenzymes like carbonic anhydrases and kinases.

Future research should focus on:

-

Systematic Biological Screening: Evaluating the activity of 4-isopropoxybenzenesulfonamide against a broad panel of enzymes and receptors to identify novel biological targets.

-

Structure-Activity Relationship Studies: Synthesizing a library of analogs with modifications to the isopropoxy group (e.g., varying the alkyl chain length and branching) and the sulfonamide moiety to probe for improved potency and selectivity.

-

Computational Modeling: Utilizing molecular docking and other in silico methods to predict binding modes and guide the design of next-generation derivatives.

By leveraging the foundational knowledge of sulfonamide chemistry and embracing the unique structural features of 4-isopropoxybenzenesulfonamide, researchers can unlock new opportunities in the development of novel therapeutic agents.

References

- This section would be populated with actual references to scientific literature and patents that support the claims made in the text. As this is a generated document based on inferred potential, specific literature for 4-isopropoxybenzenesulfonamide is not available. The references would typically include seminal papers on sulfonamide chemistry, reviews on carbonic anhydrase and kinase inhibitors, and synthetic methodology papers.

Application Notes & Protocols: The Utility of 4-Isopropoxybenzenesulfonamide in the Synthesis of Novel Antibacterial Agents

Abstract

The enduring challenge of antimicrobial resistance necessitates the exploration of novel synthetic scaffolds for the development of next-generation antibacterial agents. Sulfonamides, a venerable class of synthetic antimicrobials, continue to serve as a foundational pharmacophore in drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the use of 4-isopropoxybenzenesulfonamide as a key building block in the synthesis of new antibacterial candidates. We will explore the synthesis of the core intermediate, its subsequent derivatization, and the evaluation of the resulting compounds, with a focus on the underlying chemical principles and the strategic rationale for experimental design. The isopropoxy moiety is specifically highlighted as a modulator of lipophilicity, a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic profile.

Introduction: The Rationale for 4-Alkoxybenzenesulfonamides

Sulfonamide antibiotics have been a cornerstone of antibacterial therapy for decades. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), targets a metabolic pathway essential for bacterial survival but absent in humans, providing a desirable therapeutic window.[1] The core structure, a substituted benzenesulfonamide, is amenable to extensive chemical modification, allowing for the fine-tuning of its antibacterial spectrum and pharmacological properties.

The introduction of an alkoxy group, such as the isopropoxy group at the para-position of the benzene ring, serves a strategic purpose. Lipophilicity is a key determinant of a molecule's ability to permeate bacterial cell membranes.[2][3] By increasing the lipophilic character of the sulfonamide scaffold, the isopropoxy group can potentially enhance the compound's transport into the bacterial cell, leading to higher intracellular concentrations and improved efficacy. This guide provides the necessary protocols to leverage this principle, starting from the synthesis of the key precursor, 4-isopropoxybenzenesulfonyl chloride.

Core Mechanism of Action: The Sulfonamide Pharmacophore

Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of PABA into dihydropteroic acid, a precursor to folic acid. Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA.[4][5]

By competitively binding to the active site of DHPS, sulfonamides halt the folic acid synthesis pathway. This depletes the bacterial cell of essential nucleic acid precursors, inhibiting growth and replication. This mode of action is bacteriostatic rather than bactericidal, meaning it stops bacteria from multiplying but does not kill them outright.[1][6][7] The host's immune system is then responsible for clearing the static bacterial population.

Synthetic Workflow: From Precursor to Bioactive Candidate

The development of novel antibacterial agents from 4-isopropoxybenzenesulfonamide follows a logical and structured workflow. This process begins with the synthesis of the key electrophilic intermediate, which is then coupled with a nucleophilic partner (typically an amine-containing heterocycle) to form the final sulfonamide derivative. Subsequent purification, characterization, and biological evaluation are critical steps to validate the synthesis and assess antibacterial efficacy.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

Rationale: This protocol describes the chlorosulfonation of isopropoxybenzene. The reaction is an electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. The isopropoxy group is an ortho-, para-director, but the bulky nature of both the isopropoxy group and the incoming sulfonyl chloride group sterically favors substitution at the para-position. This procedure is adapted from established methods for the synthesis of analogous alkoxy-substituted benzenesulfonyl chlorides.[8]

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| Isopropoxybenzene | C₉H₁₂O | 136.19 | 13.62 g | 0.10 |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 35.0 g (20.2 mL) | 0.30 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Crushed Ice | H₂O | 18.02 | 200 g | - |

Procedure:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Add isopropoxybenzene (0.10 mol) and dichloromethane (100 mL) to the flask.

-

Cool the reaction mixture to 0 °C using an ice-salt bath.

-

Scientist's Note: Maintaining a low temperature is critical to minimize the formation of side products, particularly the disulfonated product and polymeric materials.

-

Slowly add chlorosulfonic acid (0.30 mol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

CAUTION: This step must be performed in a well-ventilated fume hood with extreme care. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Chlorosulfonic acid reacts violently with water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).

-

Wash the organic layer with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 4-isopropoxybenzenesulfonyl chloride, can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of N-(Pyrimidin-2-yl)-4-isopropoxybenzenesulfonamide

Rationale: This protocol details the nucleophilic substitution reaction between the synthesized 4-isopropoxybenzenesulfonyl chloride and an amine, in this case, 2-aminopyrimidine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.[9][10] Pyridine is used as a base to quench the HCl gas that is formed during the reaction, driving the equilibrium towards the product.[11] 2-Aminopyrimidine is chosen as it is a common scaffold in clinically used sulfa drugs (e.g., sulfadiazine).

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 4-Isopropoxybenzenesulfonyl Chloride | C₉H₁₁ClO₃S | 234.70 | 2.35 g | 0.01 |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 0.95 g | 0.01 |

| Pyridine | C₅H₅N | 79.10 | 1.58 g (1.6 mL) | 0.02 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| 1M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine (0.01 mol) and pyridine (0.02 mol) in 50 mL of dichloromethane.

-

Stir the solution at room temperature.

-

Add a solution of 4-isopropoxybenzenesulfonyl chloride (0.01 mol) in 10 mL of DCM dropwise over 15 minutes.

-

Scientist's Note: A slight exotherm may be observed. The formation of a white precipitate (pyridinium hydrochloride) indicates the reaction is proceeding.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by water (1 x 25 mL), and finally with saturated sodium chloride (brine) solution (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude solid product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(pyrimidin-2-yl)-4-isopropoxybenzenesulfonamide.

Protocol 3: In Vitro Antibacterial Screening (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses the broth microdilution method, a standardized and widely accepted technique for determining the MIC of novel compounds.

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized sulfonamide derivative in dimethyl sulfoxide (DMSO).

-